molecular formula C13H18BNO3 B071325 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 188665-74-9

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B071325
CAS No.: 188665-74-9
M. Wt: 247.1 g/mol
InChI Key: BPKIPHYWHVOWMS-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide group attached to a boronic ester

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Future Directions

The future directions for the use of this compound largely depend on the needs of the field of organic synthesis. Given its ability to participate in borylation reactions, it is likely to continue to be used in the synthesis of a wide range of organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 3-bromobenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic ester group can be oxidized to a boronic acid or further to a phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing agents: Like hydrogen peroxide or sodium perborate.

    Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its benzamide group, which provides additional sites for functionalization and interaction with biological targets. This makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIPHYWHVOWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375241
Record name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188665-74-9
Record name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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